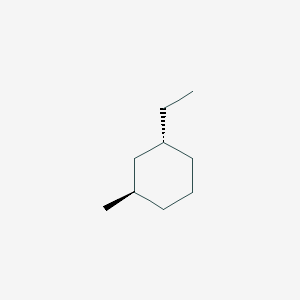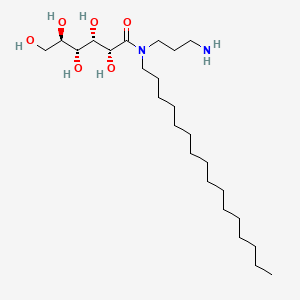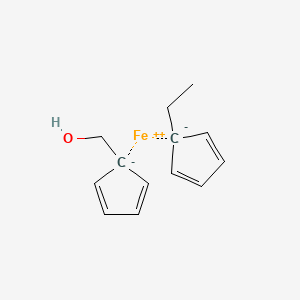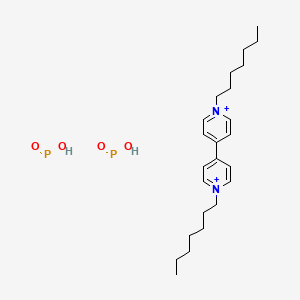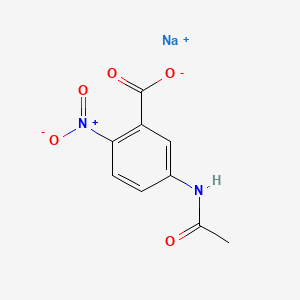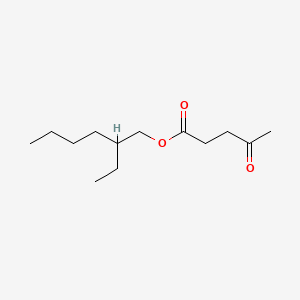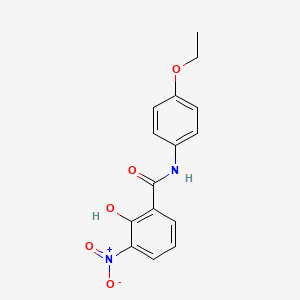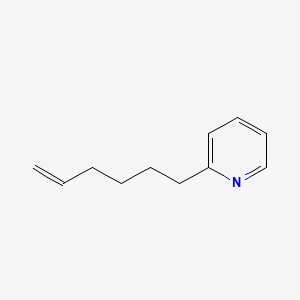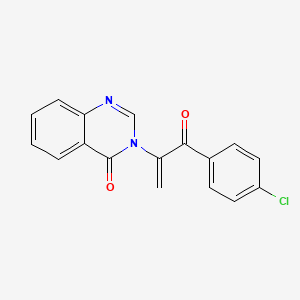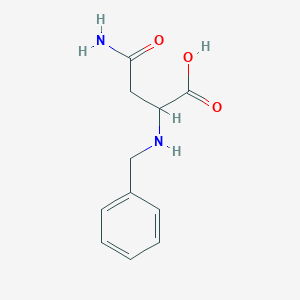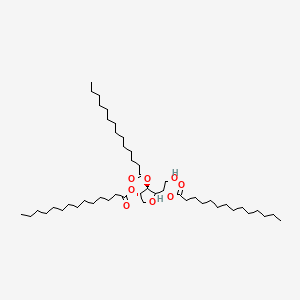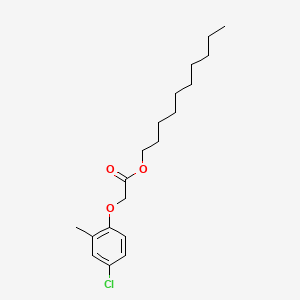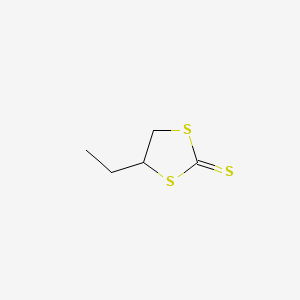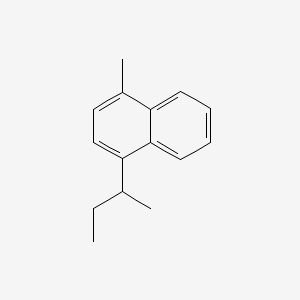
1-Methyl-4-(1-methylpropyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1-methylpropyl)naphthalene is an organic compound with the molecular formula C15H18 It is a derivative of naphthalene, characterized by the presence of a methyl group and a 1-methylpropyl group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(1-methylpropyl)naphthalene can be synthesized through various organic reactions. One common method involves the Friedel-Crafts alkylation of naphthalene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The use of solid acid catalysts derived from zeolites has been explored to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(1-methylpropyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can be performed on the naphthalene ring
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst
Major Products:
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro, sulfo, and halo derivatives of naphthalene
Applications De Recherche Scientifique
1-Methyl-4-(1-methylpropyl)naphthalene has found applications in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1-methylpropyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile and reacts with electrophiles to form substituted products. The presence of the methyl and 1-methylpropyl groups influences the reactivity and selectivity of these reactions .
Comparaison Avec Des Composés Similaires
1-Methylnaphthalene: An isomer with a single methyl group attached to the naphthalene ring.
2-Methylnaphthalene: Another isomer with the methyl group attached at a different position on the naphthalene ring.
1-Ethylnaphthalene: A compound with an ethyl group instead of a methyl group attached to the naphthalene ring.
Uniqueness: 1-Methyl-4-(1-methylpropyl)naphthalene is unique due to the presence of both a methyl and a 1-methylpropyl group, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds .
Propriétés
Numéro CAS |
60848-34-2 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1-butan-2-yl-4-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-4-11(2)14-10-9-12(3)13-7-5-6-8-15(13)14/h5-11H,4H2,1-3H3 |
Clé InChI |
ZQTLICGKKLFBOM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


